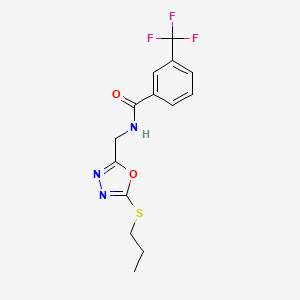

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Descripción

N-((5-(Propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a propylthio group at position 5 and a methyl-linked 3-(trifluoromethyl)benzamide moiety at position 2. The 1,3,4-oxadiazole scaffold is known for its versatility in medicinal chemistry, contributing to metabolic stability and diverse biological activities. This analysis compares the compound with structurally related 1,3,4-oxadiazole derivatives, focusing on molecular features, synthetic approaches, and biological relevance.

Propiedades

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c1-2-6-23-13-20-19-11(22-13)8-18-12(21)9-4-3-5-10(7-9)14(15,16)17/h3-5,7H,2,6,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDQQXGGBDCZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the oxadiazole moiety, which is known for its biological activity.

- Case Study: Anticancer Screening

A study evaluated the anticancer activity of various oxadiazole derivatives, including those similar to N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. The compounds were screened against multiple cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM, demonstrating promising anticancer potential .

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| A | MCF-7 | 8.5 | High |

| B | HeLa | 12.0 | Moderate |

| C | A549 | 15.0 | Moderate |

Anticonvulsant Properties

Research has also explored the anticonvulsant effects of compounds containing the oxadiazole structure.

- Case Study: Anticonvulsant Screening

In a model using picrotoxin-induced seizures, compounds similar to N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide were tested for their ability to prevent seizures. The results showed that certain derivatives provided significant protection against convulsions, indicating potential use in epilepsy treatment .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in treating various chronic conditions.

- Research Findings: COX-II Inhibition

A study focused on the design of inhibitors for cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. Compounds similar to N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide demonstrated effective inhibition of COX-II in vitro, suggesting potential applications in inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds.

Key Findings:

- The trifluoromethyl group enhances lipophilicity and may improve bioavailability.

- The propylthio substituent contributes to the overall biological activity by influencing electronic properties and steric factors.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological effect .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: The target compound’s propylthio group contrasts with the thiazolylmethyl-sulfanyl in 7c and the dihydrobenzodioxin in compound 19 .

- Molecular Weight : The target compound (~352 g/mol) is lighter than analogs like LMM5 (476 g/mol) , which may improve bioavailability.

Actividad Biológica

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

The compound belongs to the class of oxadiazole derivatives, characterized by the presence of a 1,3,4-oxadiazole ring and a trifluoromethylbenzamide moiety. Its synthesis typically involves the reaction of 5-(propylthio)-1,3,4-oxadiazole with benzoyl chloride in the presence of a base like triethylamine under reflux conditions in an organic solvent such as dichloromethane. The final product is purified through column chromatography to achieve high yield.

The biological activity of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

- Lipophilicity : The propylthio group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Anticancer Properties

Research has demonstrated that compounds similar to N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exhibit notable anticancer activities. For instance:

- Cell Line Studies : In vitro studies using the NCI 60 cancer cell line panel have shown that oxadiazole derivatives possess varying degrees of cytotoxicity against multiple cancer types. One study reported an IC50 value of less than 10 µM for certain derivatives against breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Example 1 | MDA-MB-468 | <10 | High |

| Example 2 | SK-MEL-28 | <20 | Moderate |

Antimicrobial Activity

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains:

- Gram-positive and Gram-negative Bacteria : The compound has shown significant antibacterial activity against both types of bacteria in preliminary assays .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Anticancer Evaluation : A study involving a series of oxadiazole derivatives indicated that modifications in the substituents significantly affect their anticancer potency. The presence of electronegative groups was found to enhance activity against specific cancer cell lines .

- Mechanistic Studies : Molecular dynamics simulations revealed that certain oxadiazole compounds interact primarily through hydrophobic contacts with target proteins, which may contribute to their cytotoxic effects .

- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features necessary for enhancing biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring was crucial for improving anticancer efficacy .

Q & A

Q. What are the critical steps for synthesizing N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a trifluoromethylbenzoyl chloride derivative to a functionalized 1,3,4-oxadiazole precursor. Key steps include:

- Amide bond formation : Use 3-(trifluoromethyl)benzoyl chloride and a 5-(propylthio)-1,3,4-oxadiazole-2-methylamine intermediate under anhydrous conditions (e.g., DCM, 0°C to room temperature) with pyridine as a base .

- Thioether linkage introduction : Propylthio groups can be introduced via nucleophilic substitution using propyl thiol and a halogenated oxadiazole intermediate, requiring controlled stoichiometry and inert atmospheres .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Optimization : Reaction yields (typically 15–60% for analogous compounds) depend on solvent polarity, temperature gradients, and catalyst selection (e.g., 4Å molecular sieves for moisture-sensitive steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on the trifluoromethyl group (δ ~120–125 ppm in 13C NMR, split into quartets due to coupling with fluorine) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons near the heterocycle) .

- ESI-MS : Confirm molecular ion peaks ([M+H]+) with accurate mass matching (expected m/z ~400–420 based on analogous compounds) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- HPLC : Use retention time consistency and UV-Vis detection (λ = 254 nm) to assess purity (>95% target) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Core modifications : Synthesize derivatives with variations in the propylthio chain length (e.g., methylthio, butylthio) or trifluoromethyl position (ortho/meta/para) to assess impacts on target binding .

- Biological assays : Screen against enzyme targets (e.g., Ca²⁺/calmodulin-dependent kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to establish potency trends .

- Computational docking : Use UCSF Chimera or AutoDock to model interactions between the oxadiazole ring and hydrophobic enzyme pockets, prioritizing residues within 4Å of the trifluoromethyl group .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) for analogs like N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide (IC₅₀ = 1.2–5.8 µM in kinase assays). Identify outliers caused by assay conditions (e.g., ATP concentration, pH) .

- Dose-response validation : Re-test disputed compounds under standardized conditions (fixed ATP levels, pH 7.4 buffers) to isolate structural vs. experimental variability .

- Crystallography : Resolve binding modes of high-activity vs. low-activity analogs using X-ray crystallography (e.g., PDB deposition) to clarify steric/electronic influences .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify vulnerable sites (e.g., propylthio oxidation, amide hydrolysis) .

- Stabilization tactics : Introduce electron-withdrawing groups (e.g., fluorine) near metabolically labile regions or replace the oxadiazole with a bioisostere like 1,2,4-triazole .

- Prodrug design : Mask the amide group as a pivaloyloxymethyl (POM) ester to enhance permeability and delay hydrolysis .

Q. How can computational modeling predict off-target interactions and toxicity risks?

Methodological Answer:

- Pharmacophore screening : Use Schrödinger’s Phase or MOE to align the compound’s pharmacophores (amide, oxadiazole, CF₃) against databases like Tox21. Flag potential off-targets (e.g., cytochrome P450 isoforms) .

- ADMET prediction : Apply QSAR models (e.g., ADMET Predictor) to estimate hepatotoxicity (e.g., Ames test positivity) and plasma protein binding (>90% suggests limited free drug availability) .

- MD simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers and predict CNS penetration risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.